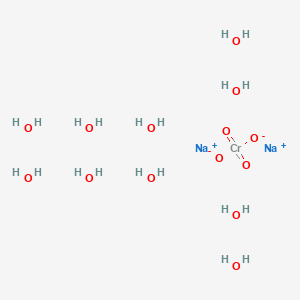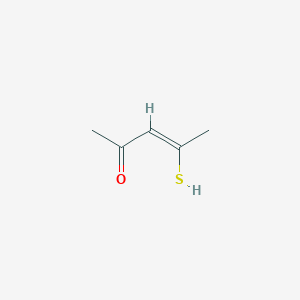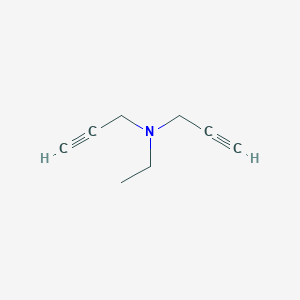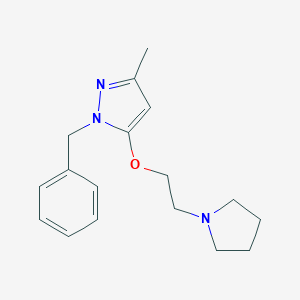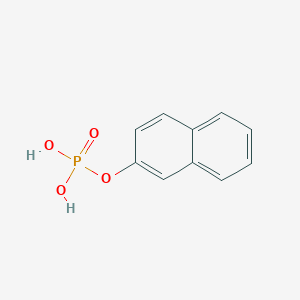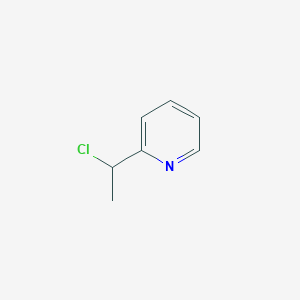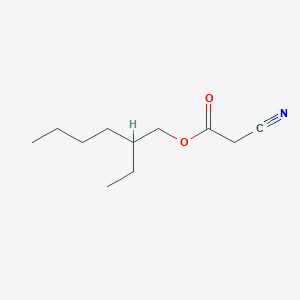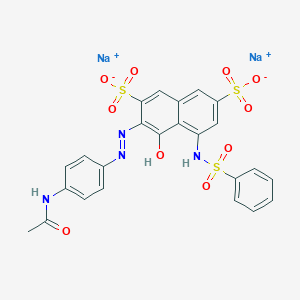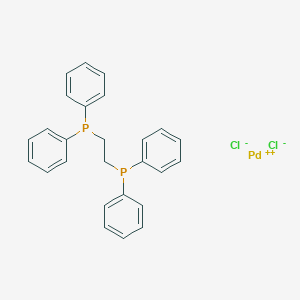
2-Diphenylphosphanylethyl(diphenyl)phosphane;palladium(2+);dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Diphenylphosphanylethyl(diphenyl)phosphane;palladium(2+);dichloride is a complex compound that is used in coordination chemistry to prepare metal complexes . It is involved in the metal-catalyzed allylic alkylation and decarboxylation of allylic esters . It is also used in 1,3-diene synthesis .
Synthesis Analysis
This compound can be prepared by reacting dppf with a suitable nitrile complex of palladium dichloride . It is also used to prepare bis (dicyclohexylphosphino)ethane by hydrogenation .Molecular Structure Analysis
The molecular formula of this compound is C26H24Cl2P2Pd. The molecular weight is 575.7 g/mol. The IUPAC name is 2-diphenylphosphanylethyl(diphenyl)phosphane .Chemical Reactions Analysis
This compound is used in various palladium-catalyzed coupling reactions . It is involved in the metal-catalyzed allylic alkylation and decarboxylation of allylic esters . It is also used in 1,3-diene synthesis , cycloaddition reactions, and carbonylation reactions .Physical And Chemical Properties Analysis
The compound is air sensitive . It is soluble in acetone, methanol, and alcoholic hydrochloric acid . The melting point ranges from 138°C to 143°C .Safety And Hazards
Propriétés
IUPAC Name |
2-diphenylphosphanylethyl(diphenyl)phosphane;palladium(2+);dichloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24P2.2ClH.Pd/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;/h1-20H,21-22H2;2*1H;/q;;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJXFZUGZASGIW-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-].[Cl-].[Pd+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24Cl2P2Pd |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Diphenylphosphanylethyl(diphenyl)phosphane;palladium(2+);dichloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

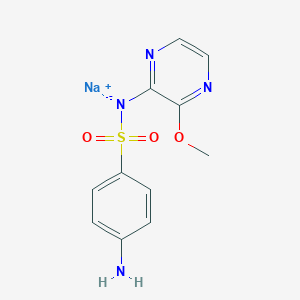
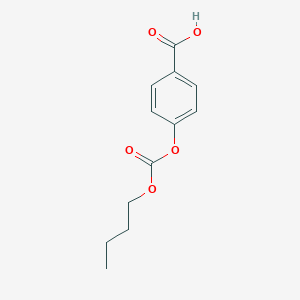
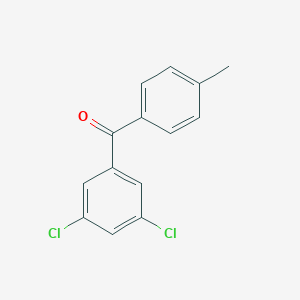
![6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride](/img/structure/B78658.png)
![[(2S,4R)-2,3,4,5-Tetraacetyloxypentyl] acetate](/img/structure/B78659.png)
